what is the structure of H-Orn-Orn-Orn-OH
what is the structure of H-Orn-Orn-Orn-OH
An In-depth Technical Guide to the Structure of H-Orn-Orn-Orn-OH
Abstract
This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of the tripeptide H-Orn-Orn-Orn-OH, also known as tri-ornithine. Composed of three L-ornithine residues, this molecule is of significant interest to researchers in drug development and materials science due to the unique properties conferred by the non-proteinogenic amino acid ornithine. This document details the fundamental chemical structure, physicochemical properties, a standard protocol for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), and the analytical techniques required for its structural verification and purification. The guide is intended for researchers, scientists, and professionals in the fields of peptide chemistry, biochemistry, and drug development, offering both foundational knowledge and practical, field-proven insights.
Introduction to the Ornithine Monomer
To comprehend the structure and function of tri-ornithine, it is essential to first understand its constituent monomer, ornithine. Ornithine is a non-proteinogenic α-amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code for protein synthesis.[1] Its structure is similar to lysine, but with a side chain that is one methylene group shorter.[1][2]
Key structural features of L-ornithine include:
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An α-carbon bonded to a carboxyl group (-COOH), an α-amino group (-NH2), a hydrogen atom, and a side chain.[3]
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A three-carbon aliphatic side chain terminating in a δ-amino group (-NH2).[3]
-
This side chain amino group gives ornithine its basic character.
Ornithine is a critical intermediate in the urea cycle, where it facilitates the detoxification of ammonia in the liver.[1][2] In peptide engineering, the incorporation of ornithine can enhance stability against enzymatic degradation and improve overall bioactivity, making it a valuable component for therapeutic peptides.[4]
The Structure of H-Orn-Orn-Orn-OH (Tri-ornithine)
H-Orn-Orn-Orn-OH is a linear peptide formed by the linkage of three L-ornithine residues through peptide bonds. The "H-" at the N-terminus signifies a free amine group, and the "-OH" at the C-terminus indicates a free carboxyl group.
Chemical Structure and Nomenclature
The three ornithine units are connected sequentially. The carboxyl group of the first ornithine residue forms a peptide bond with the α-amino group of the second, and the carboxyl group of the second forms a peptide bond with the α-amino group of the third.
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IUPAC Name: (2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid[5]
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Molecular Formula: C15H32N6O4[5]
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SMILES: C(CC(=O)NC(=O)O">C@@HN)CN[5]
Below is a diagram representing the chemical structure of H-Orn-Orn-Orn-OH.
Caption: Chemical structure of H-Orn-Orn-Orn-OH.
Physicochemical Properties
The properties of tri-ornithine are derived from its constituent amino acids. The presence of three primary amine groups in the side chains, in addition to the N-terminal amine, makes the peptide highly basic and hydrophilic.
| Property | Value | Source |
| Molecular Formula | C15H32N6O4 | [5] |
| Molecular Weight | 376.46 g/mol | Calculated |
| IUPAC Name | (2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid | [5] |
| Charge at pH 7 | +3 | Calculated |
| Solubility | High in aqueous solutions | Inferred from structure |
Synthesis and Purification
The synthesis of a well-defined peptide like H-Orn-Orn-Orn-OH is most reliably achieved through Solid-Phase Peptide Synthesis (SPPS). This methodology offers significant advantages in terms of purification and reaction efficiency compared to solution-phase synthesis.
The Rationale of Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The key principle is the use of temporary protecting groups on the α-amino group and permanent protecting groups on reactive side chains. This strategy ensures that peptide bond formation occurs exclusively at the desired location. For tri-ornithine, the δ-amino group of the ornithine side chain must be protected throughout the synthesis.
The general SPPS cycle involves three main steps:
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Deprotection: Removal of the temporary Nα-protecting group (e.g., Fmoc or Boc).
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Coupling: Activation of the incoming amino acid's carboxyl group and its reaction with the newly freed N-terminus of the resin-bound peptide.
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Washing: Rinsing the resin to remove excess reagents and by-products.
This cycle is repeated for each amino acid in the sequence.
Caption: Workflow for Solid-Phase Peptide Synthesis of H-Orn-Orn-Orn-OH.
Experimental Protocol: Fmoc-SPPS of H-Orn-Orn-Orn-OH
This protocol describes the synthesis on a 0.1 mmol scale using a standard Fmoc/tBu strategy.
Materials:
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Fmoc-Orn(Boc)-Wang resin
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Fmoc-Orn(Boc)-OH
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Deprotection solution: 20% piperidine in dimethylformamide (DMF)
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF, Dichloromethane (DCM)
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Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
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Cold diethyl ether
Methodology:
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Resin Swelling: Swell Fmoc-Orn(Boc)-Wang resin in DMF for 30 minutes.
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First Deprotection:
-
Drain DMF. Add deprotection solution and agitate for 5 minutes.
-
Drain and add fresh deprotection solution. Agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
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Causality: The basic piperidine cleaves the acid-labile Fmoc group, exposing the α-amino group for the next coupling step.
-
-
Second Amino Acid Coupling:
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In a separate vessel, dissolve Fmoc-Orn(Boc)-OH (0.4 mmol), HBTU (0.38 mmol), and DIPEA (0.8 mmol) in DMF. Pre-activate for 2 minutes.
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Add the activation mixture to the resin. Agitate for 1-2 hours.
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Causality: HBTU is a highly efficient coupling reagent that converts the carboxylic acid into an activated ester, which rapidly reacts with the free amine on the resin to form a peptide bond. DIPEA acts as the base to facilitate the reaction.
-
-
Wash: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for the third and final ornithine residue.
-
Final Fmoc Deprotection: After the final coupling, perform the deprotection step (Step 2) one last time to remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Causality: The strong acid TFA cleaves the peptide from the Wang resin and simultaneously removes the acid-labile Boc protecting groups from the ornithine side chains. TIS is included as a scavenger to prevent side reactions with reactive carbocations generated during deprotection.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Structural Characterization and Analysis
Rigorous analysis is required to confirm the identity and purity of the synthesized H-Orn-Orn-Orn-OH.
Caption: Analytical workflow for peptide purification and characterization.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the molecular weight of the peptide.
-
Technique: Electrospray Ionization (ESI) is typically used for peptides.
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Expected Result: The analysis should reveal a major ion peak corresponding to the protonated molecule [M+H]+. Given the three basic side chains and N-terminus, multiply charged ions like [M+2H]2+, [M+3H]3+, and [M+4H]4+ are also expected and are often more abundant.
Theoretical Mass Calculations:
-
[M+H]+: 377.47 m/z
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[M+2H]2+: 189.24 m/z
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[M+3H]3+: 126.49 m/z
High-Performance Liquid Chromatography (HPLC)
HPLC is used for both purification (preparative) and purity assessment (analytical).
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Technique: Reverse-Phase HPLC (RP-HPLC) with a C18 column is standard. A gradient of water and acetonitrile (both typically containing 0.1% TFA) is used for elution.
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Expected Result: Due to its high polarity, H-Orn-Orn-Orn-OH will elute early in the gradient (i.e., at a low percentage of acetonitrile). A pure sample should show a single, sharp peak in the chromatogram. The retention time is a characteristic property under defined conditions.
Applications and Significance
Poly-ornithine peptides are explored for various biomedical applications. Their cationic nature at physiological pH allows them to interact with negatively charged molecules like nucleic acids (DNA, siRNA) and cell membranes. This property makes them candidates for:
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Gene and Drug Delivery: As non-viral vectors for transfecting cells.
-
Antimicrobial Peptides: By disrupting the integrity of bacterial cell membranes.
-
Cell-Penetrating Peptides: To facilitate the cellular uptake of conjugated cargo molecules.
The study of well-defined oligomers like tri-ornithine provides fundamental insights into how chain length and charge density influence these biological activities.
References
- BOC Sciences. (n.d.). Ornithine: Definition, Structure, Benefits, Sources and Uses.
- Creative Proteomics. (n.d.). L-Ornithine: Properties, Functions, Metabolism and Detection.
- McLuckey, S. A., & Reid, G. E. (n.d.). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry.
- LifeTein. (2025, March 27). Unusual Amino Acids: Ornithine.
- Zhang, Y., et al. (2025, April 30). Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26. ACS Synthetic Biology.
-
Aapptec Peptides. (n.d.). H-Orn-OH HCl, L-Ornithine hydrochloride salt, CAS 3184-13-2. Retrieved from [Link]
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ChemBK. (n.d.). H-Orn-OH·HCl. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). L-(-)-Ornithine. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). Ornithine. Retrieved from [Link]
- Loehr, A. M., et al. (n.d.). Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin. Journal of Biological Chemistry.
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National Center for Biotechnology Information. (n.d.). H-Orn-Orn-Orn-OH. PubChem Compound Database. Retrieved from [Link]
- Martinelli, D., et al. (n.d.).
-
ResearchGate. (n.d.). Structure of the three positively charged amino acids: arginine, lysine and ornithine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). L-ornithine biosynthesis II. PubChem Pathway. Retrieved from [Link]
- Yilmaz, O., et al. (n.d.). Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. Polymers.
Sources
- 1. lifetein.com [lifetein.com]
- 2. The ornithine effect in peptide cation dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. H-Orn-Orn-Orn-OH | C15H32N6O4 | CID 40496718 - PubChem [pubchem.ncbi.nlm.nih.gov]
